molecular formula C8H7Cl2NO B8227050 (E)-2-Chloro-N-hydroxy-4-methylbenzimidoyl chloride

(E)-2-Chloro-N-hydroxy-4-methylbenzimidoyl chloride

Cat. No.: B8227050
M. Wt: 204.05 g/mol
InChI Key: YWPAIRYJELFIRF-FLIBITNWSA-N
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Description

(E)-2-Chloro-N-hydroxy-4-methylbenzimidoyl chloride is an organic compound with a complex structure that includes a chloro group, a hydroxy group, and a benzimidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Chloro-N-hydroxy-4-methylbenzimidoyl chloride typically involves the reaction of 2-chloro-4-methylbenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Chloro-N-hydroxy-4-methylbenzimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The hydroxy group can participate in oxidation reactions to form corresponding ketones or aldehydes, while reduction reactions can convert it to an alcohol.

    Condensation Reactions: The benzimidoyl chloride moiety can react with amines or alcohols to form imines or esters, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce ketones or aldehydes.

Scientific Research Applications

(E)-2-Chloro-N-hydroxy-4-methylbenzimidoyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-Chloro-N-hydroxy-4-methylbenzimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-2-Chloro-N-hydroxy-4-methylbenzimidoyl chloride include:

    2-Chloro-4-methylbenzaldehyde: A precursor in the synthesis of the target compound.

    N-Hydroxybenzimidoyl chloride: A related compound with similar functional groups but lacking the methyl substituent.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and hydroxy groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(1Z)-2-chloro-N-hydroxy-4-methylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5-2-3-6(7(9)4-5)8(10)11-12/h2-4,12H,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPAIRYJELFIRF-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=N/O)/Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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